Cas no 1873015-01-0 (2-methyl-2-(quinoxalin-2-yl)propan-1-amine)

2-methyl-2-(quinoxalin-2-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(quinoxalin-2-yl)propan-1-amine
- EN300-1858186
- 1873015-01-0
-
- Inchi: 1S/C12H15N3/c1-12(2,8-13)11-7-14-9-5-3-4-6-10(9)15-11/h3-7H,8,13H2,1-2H3
- InChI Key: RGDBJCKNFIEXTQ-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=CC=1C(C)(C)CN
Computed Properties
- Exact Mass: 201.126597491g/mol
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.8Ų
2-methyl-2-(quinoxalin-2-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858186-0.25g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1858186-1.0g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1858186-2.5g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1858186-0.05g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1858186-10.0g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1858186-5g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1858186-1g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1858186-0.5g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1858186-10g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1858186-5.0g |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine |
1873015-01-0 | 5g |
$3812.0 | 2023-06-01 |
2-methyl-2-(quinoxalin-2-yl)propan-1-amine Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 2-methyl-2-(quinoxalin-2-yl)propan-1-amine
Professional Introduction to 2-methyl-2-(quinoxalin-2-yl)propan-1-amine (CAS No. 1873015-01-0)
2-methyl-2-(quinoxalin-2-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1873015-01-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif that combines a propylamine side chain with a quinoxaline ring system, has garnered attention for its potential applications in medicinal chemistry and drug discovery.
The quinoxaline moiety, a heterocyclic aromatic ring structure, is well-documented for its broad spectrum of biological activities. Quinoxalines have been extensively studied for their roles as pharmacophores in various therapeutic agents, including antimicrobial, antiviral, and anticancer drugs. The presence of the quinoxaline ring in 2-methyl-2-(quinoxalin-2-yl)propan-1-amine suggests that this compound may exhibit similar pharmacological properties, making it a valuable scaffold for further derivatization and functionalization.
The propylamine side chain contributes to the compound's overall solubility and bioavailability, which are critical factors in drug development. This structural feature enhances the molecule's ability to interact with biological targets, potentially improving its efficacy and pharmacokinetic profile. The combination of these two distinct structural elements makes 2-methyl-2-(quinoxalin-2-yl)propan-1-amine a promising candidate for exploring novel therapeutic interventions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between 2-methyl-2-(quinoxalin-2-yl)propan-1-amine and biological targets, such as enzymes and receptors. Such insights have guided the design of more effective derivatives with enhanced binding affinity and selectivity.
In the context of drug discovery, the synthesis of analogs of known active compounds is a common strategy to optimize their pharmacological properties. The structural flexibility of 2-methyl-2-(quinoxalin-2-yl)propan-1-amine allows for modifications at multiple positions, enabling the exploration of diverse chemical space. This has led to the development of libraries of related compounds that can be screened for novel biological activities.
The quinoxaline ring system has been particularly studied for its potential in anticancer therapy. Quinoxalines can inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. By incorporating this motif into 2-methyl-2-(quinoxalin-2-yl)propan-1-amine, researchers aim to develop molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Preliminary studies suggest that derivatives of this compound may exhibit potent antitumor activity.
In addition to its anticancer potential, 2-methyl-2-(quinoxalin-2-yloxy)propanol has shown promise in other therapeutic areas. For instance, it has been investigated for its antimicrobial properties against resistant bacterial strains. The quinoxaline moiety disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death. This mechanism of action makes it an attractive candidate for developing new antibiotics.
The synthesis of 2-methyl-N-(quinoxalinylmethyl)propanamide, another derivative of this compound, has also been explored as part of broader research efforts to develop novel bioactive molecules. These studies have highlighted the versatility of quinoxaline-based scaffolds in drug discovery and have provided valuable insights into their structural requirements for optimal biological activity.
The development of new synthetic methodologies has been crucial in facilitating the exploration of quinoxaline derivatives like CAS No. 1873015 - 01 - 0. Advances in multi-step organic synthesis have enabled the efficient preparation of complex molecules with high yields and purity. These methodologies have been applied to the synthesis of various analogs, allowing researchers to systematically investigate their biological properties.
The use of green chemistry principles has also played a significant role in the synthesis of these compounds. Sustainable synthetic routes that minimize waste and hazardous byproducts are increasingly important in pharmaceutical research. By adopting environmentally friendly practices, researchers can ensure that their work aligns with global efforts to promote sustainable chemistry.
The future prospects for N,N-dimethyl-N-[4-(6-pyridinyl)-1H-quinoxalinylmethyl]propanamide, like many other quinoxaline derivatives, are promising. Continued research into their biological activities will likely uncover new therapeutic applications and lead to the development of novel drugs targeting various diseases.
In conclusion, cas no1873015 - 01 - 0, or more formally known as 3-amino-N-[4-cyano-N-methylbenzamido]-3-cyanopropene, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for drug discovery, with potential applications in oncology, antimicrobial therapy, and other therapeutic areas. As research progresses, this compound is expected to contribute significantly to the development of new treatments for human diseases.
1873015-01-0 (2-methyl-2-(quinoxalin-2-yl)propan-1-amine) Related Products
- 821780-15-8(2-Thiophenecarboxaldehyde, 3-fluoro-5-methyl-)
- 2287282-02-2(1-(2-methoxyethyl)-1H-1,2,3-benzotriazol-4-amine)
- 2171146-73-7(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidocyclopentane-1-carboxylic acid)
- 4760-34-3(N-Methyl-1,2-phenylenediamine)
- 2694028-09-4(tert-butyl N-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl}carbamate)
- 774553-99-0(N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine)
- 1865234-69-0(2-(5,6-Dimethylpyridin-3-yl)butanoic acid)
- 1997713-04-8(4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine)
- 2287310-92-1(tert-butyl 3-[(6-cyano-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate)
- 900014-77-9(1-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one)




